Ionization State (pKa): A Fundamental Shift in Molecular Recognition Compared to 9-Aminoacridine
The presence of the 3-hydroxyl group on the acridine ring fundamentally alters the molecule's acid-base properties compared to the core scaffold, 9-aminoacridine. The predicted pKa of 9-Amino-3-acridinol is 5.44, which is over 4 orders of magnitude lower than 9-aminoacridine's pKa of ~9.9 [1]. This means the two compounds will have entirely different ionization states at physiological pH (7.4).
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.44 (Predicted) |
| Comparator Or Baseline | 9.90 - 9.99 (Experimental, for 9-Aminoacridine) |
| Quantified Difference | ~4.5 log units (pKa) lower |
| Conditions | Predicted value (ChemAxon) vs. experimental measurements at 20-25°C. |
Why This Matters
This drastic pKa difference means the two compounds are predominantly in different charge states at physiological pH, which will lead to divergent target binding, membrane permeability, and subcellular distribution.
- [1] Baidu Baike. (2023). 氨吖啶 (Aminacrine / 9-Aminoacridine). Encyclopedia Entry. View Source
